Cas no 1384429-23-5 (methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate)

1384429-23-5 structure
Nome do Produto:methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate Propriedades químicas e físicas
Nomes e Identificadores
-
- methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
-
- Inchi: 1S/C11H17NO3/c1-11(2,3)9(13)8(6-5-7-12)10(14)15-4/h8H,5-6H2,1-4H3
- Chave InChI: OBAIUDWEBDTTHB-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C(CCC#N)C(=O)C(C)(C)C
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-101208-2.5g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
Enamine | EN300-101208-10.0g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95.0% | 10.0g |
$2884.0 | 2025-02-21 | |
Enamine | EN300-101208-1.0g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
Enamine | EN300-101208-10g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95% | 10g |
$2884.0 | 2023-10-28 | |
Aaron | AR019Z3F-2.5g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95% | 2.5g |
$1834.00 | 2025-02-08 | |
A2B Chem LLC | AV43903-500mg |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95% | 500mg |
$587.00 | 2024-04-20 | |
1PlusChem | 1P019YV3-5g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95% | 5g |
$2466.00 | 2024-06-21 | |
Enamine | EN300-101208-0.1g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
TRC | B496683-50mg |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-101208-0.25g |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate |
1384429-23-5 | 95.0% | 0.25g |
$331.0 | 2025-02-21 |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate Literatura Relacionada
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
1384429-23-5 (methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate) Produtos relacionados
- 1804006-13-0(2-(Bromomethyl)-6-(difluoromethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 5351-91-7((thiophen-2-ylmethylidene)aminothiourea)
- 1804431-60-4(Ethyl 2,3-dimethyl-5-fluorobenzoate)
- 1806747-78-3(Methyl 3-iodo-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carboxylate)
- 2228502-77-8(1-(3-chloro-2,6-difluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 2248328-37-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate)
- 130981-12-3(tert-butyl N-[(1S,2R)-2-(1-hydroxyethenyl)cyclopentyl]carbamate)
- 1010110-74-3((2,6-Difluoro-4-propylphenyl)boronic acid)
- 22680-43-9(2-Amino-4-chloro-N-methylbenzene-1-sulfonamide)
- 864859-38-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-bromobenzamide)
Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
